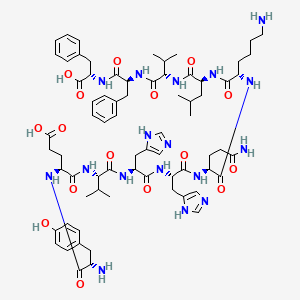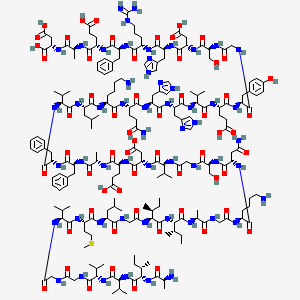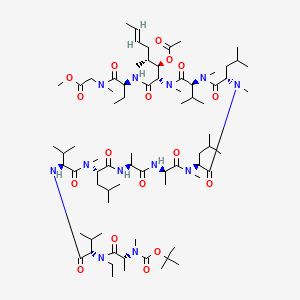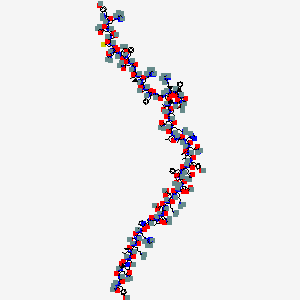
144409-99-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 144409-99-4 is known as Amyloid Beta-Protein (40-1). This compound is a biologically active peptide that is a reverse fragment of the Amyloid Beta-Protein (1-40). It is primarily studied in the context of Alzheimer’s disease and other neurodegenerative disorders due to its involvement in the formation of amyloid plaques in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amyloid Beta-Protein (40-1) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Amyloid Beta-Protein (40-1) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide .
Analyse Chemischer Reaktionen
Types of Reactions
Amyloid Beta-Protein (40-1) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers such as triisopropylsilane (TIS).
Major Products Formed
The primary product formed from these reactions is the Amyloid Beta-Protein (40-1) peptide itself. During the synthesis, intermediate protected peptides are also formed, which are subsequently deprotected and cleaved to yield the final product .
Wissenschaftliche Forschungsanwendungen
Amyloid Beta-Protein (40-1) is extensively used in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. Its applications include:
Neurodegenerative Disease Research: Used to study the formation and inhibition of amyloid plaques.
Drug Development: Employed in screening assays to identify compounds that can prevent or disrupt amyloid plaque formation.
Biomarker Discovery: Utilized in the identification of biomarkers for early diagnosis of Alzheimer’s disease
Wirkmechanismus
Amyloid Beta-Protein (40-1) exerts its effects by interacting with other amyloid beta peptides and proteins in the brain. It can aggregate to form amyloid plaques, which are characteristic of Alzheimer’s disease. The aggregation process involves the formation of beta-sheet structures that lead to the deposition of insoluble fibrils. These fibrils disrupt cellular function and contribute to neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amyloid Beta-Protein (1-40): The forward sequence of the peptide, which is more commonly associated with amyloid plaque formation.
Amyloid Beta-Protein (1-42): Another variant that is more prone to aggregation and is considered more toxic.
Amyloid Beta-Protein (25-35): A shorter fragment that retains the ability to form aggregates and is used in toxicity studies
Uniqueness
Amyloid Beta-Protein (40-1) is unique in that it is a reverse sequence of the more commonly studied Amyloid Beta-Protein (1-40). This reverse sequence is non-toxic and is often used as a control in experiments to study the effects of amyloid beta peptides .
Eigenschaften
CAS-Nummer |
144409-99-4 |
|---|---|
Molekulargewicht |
4329.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
